molecular formula C12H10ClFN2O2S B12987412 4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide

4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide

Cat. No.: B12987412
M. Wt: 300.74 g/mol
InChI Key: DTQXUVAIYAZARB-UHFFFAOYSA-N
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Description

4-Amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10ClFN2O2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide typically involves the reaction of 2-chloro-5-fluoroaniline with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s ability to interact with other enzymes and receptors is also being explored in various research studies.

Comparison with Similar Compounds

  • 4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide
  • 4-Amino-N-(5-chloro-2-fluorophenyl)benzenesulfonamide
  • 4-Amino-N-(2-chloro-4-fluorophenyl)benzenesulfonamide

Comparison: While these compounds share a similar benzenesulfonamide core, the position of the chloro and fluoro groups can significantly influence their chemical properties and biological activities. For example, the position of the substituents can affect the compound’s ability to interact with specific enzymes or receptors, leading to differences in their pharmacological profiles .

Properties

Molecular Formula

C12H10ClFN2O2S

Molecular Weight

300.74 g/mol

IUPAC Name

4-amino-N-(2-chloro-5-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10ClFN2O2S/c13-11-6-1-8(14)7-12(11)16-19(17,18)10-4-2-9(15)3-5-10/h1-7,16H,15H2

InChI Key

DTQXUVAIYAZARB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C=CC(=C2)F)Cl

Origin of Product

United States

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